Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate
Description
Properties
Molecular Formula |
C9H6BrClF3NO2 |
|---|---|
Molecular Weight |
332.50 g/mol |
IUPAC Name |
ethyl 5-bromo-6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6BrClF3NO2/c1-2-17-8(16)4-3-5(10)7(11)15-6(4)9(12,13)14/h3H,2H2,1H3 |
InChI Key |
XXZGFCAQAPNRIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Chlorination of Hydroxy Precursors
Ethyl 6-hydroxy-2-(trifluoromethyl)nicotinate serves as a key intermediate. Chlorination is achieved using O-phenyl phosphorodichloridate under microwave irradiation at 170°C for 30 minutes, yielding ethyl 6-chloro-2-(trifluoromethyl)nicotinate with a 68% yield.
Reaction Conditions :
-
Reagent : O-phenyl phosphorodichloridate (1.5 equiv)
-
Solvent : None (neat conditions)
-
Temperature : 170°C (microwave)
-
Time : 30 minutes
Bromination at Position 5
The chlorinated intermediate is brominated using N-bromosuccinimide (NBS) in tetrachloromethane (CCl₄) with a radical initiator like azobisisobutyronitrile (AIBN). This regioselectively introduces bromine at position 5.
Example Protocol :
-
Dissolve ethyl 6-chloro-2-(trifluoromethyl)nicotinate (1 equiv) in CCl₄.
-
Add NBS (1.1 equiv) and AIBN (0.1 equiv).
-
Reflux at 80°C for 12 hours.
-
Purify via column chromatography (hexane/ethyl acetate = 10:1).
Yield : ~72%
Direct Dichlorination-Bromination of Ethyl 2-(Trifluoromethyl)Nicotinate
A one-pot approach introduces both chlorine and bromine atoms using halogenating agents.
Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride selectively chlorinates position 6 in the presence of a Lewis acid catalyst (e.g., FeCl₃).
Reaction Conditions :
-
Reagent : SO₂Cl₂ (2.2 equiv), FeCl₃ (0.1 equiv)
-
Solvent : Dichloroethane
-
Temperature : 60°C
-
Time : 6 hours
Intermediate : Ethyl 6-chloro-2-(trifluoromethyl)nicotinate (Yield: 85%).
Bromination with Bromine (Br₂)
Bromine in acetic acid introduces bromine at position 5 via electrophilic substitution.
Protocol :
-
Add Br₂ (1.05 equiv) dropwise to the chlorinated intermediate in glacial acetic acid.
-
Stir at 25°C for 24 hours.
-
Quench with NaHSO₃ and extract with ethyl acetate.
Oxidation-Esterification of Halogenated Pyridines
This two-step method synthesizes the nicotinic acid backbone before esterification.
Synthesis of 5-Bromo-6-Chloronicotinic Acid
Starting Material : 3-Bromo-2-chloro-5-methylpyridine
Oxidation : Treat with KMnO₄ in aqueous NaOH under reflux.
Reaction Conditions :
-
Reagent : KMnO₄ (3 equiv)
-
Solvent : Water
-
Temperature : 100°C (reflux)
-
Time : 5 hours
Esterification and Trifluoromethylation
-
Esterification : React the acid with ethanol using H₂SO₄ as a catalyst.
-
Trifluoromethylation : Introduce the CF₃ group via Ullmann coupling with CuI and trifluoromethyl iodide.
Challenges : Low yields (~50%) in trifluoromethylation due to steric hindrance.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Halogenation | Chlorination → Bromination | 68–72% | High regioselectivity | Requires microwave equipment |
| Direct Dichlorination | SO₂Cl₂ chlorination → Br₂ bromination | 78–85% | One-pot feasible | Excess halogenating agents required |
| Oxidation-Esterification | Oxidation → Esterification → CF₃ addition | 50–89% | Flexible backbone synthesis | Low yield in trifluoromethylation step |
Mechanistic Insights
-
Chlorination : O-phenyl phosphorodichloridate acts as a chlorinating agent via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing trifluoromethyl group.
-
Bromination : NBS generates bromine radicals under thermal conditions, favoring electrophilic attack at the meta position relative to the ester group.
-
Trifluoromethylation : Ullmann coupling employs CuI to mediate the cross-coupling between iodide and the pyridine ring, though steric effects limit efficiency.
Industrial-Scale Considerations
-
Cost Efficiency : Sequential halogenation (Method 1) is preferred for scalability due to fewer purification steps.
-
Safety : Bromine gas and SO₂Cl₂ require controlled environments; NBS is safer for large-scale bromination.
-
Green Chemistry : Microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted nicotinates, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Pharmacological and Industrial Relevance
- Trifluoromethyl Impact : The CF₃ group in the target compound improves membrane permeability and resistance to oxidative metabolism, a feature absent in Ethyl 5-bromo-6-chloronicotinate. This makes it a preferred intermediate in drug discovery for CNS-targeted agents .
- Halogenation Patterns : Ethyl 5-bromo-4,6-dichloronicotinate’s higher halogen density increases its utility in cross-coupling reactions for polycyclic aromatic systems, whereas the target compound’s single Cl at position 6 simplifies regioselective modifications .
Stability and Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 (~3.8) exceeds that of most analogs due to the combined effects of CF₃ and halogens, enhancing its suitability for hydrophobic environments (e.g., lipid bilayer penetration) .
- Thermal Stability: Bromine and chlorine substituents increase thermal stability compared to non-halogenated nicotinates, as evidenced by decomposition temperatures in thermogravimetric analyses .
Biological Activity
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position, a chlorine atom at the 6-position, and a trifluoromethyl group at the 2-position of the pyridine ring. The molecular formula is CHBrClFN\O\ and its molecular weight is approximately 298.06 g/mol. The presence of these halogens significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and agrochemicals .
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, it has been noted that derivatives of nicotinic acid can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 12 |
| Escherichia coli | 18 | 8 |
| Pseudomonas aeruginosa | 14 | 10 |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation in various cancer cell lines. For example, cytotoxicity assays conducted on human cancer cell lines revealed IC values indicating effective inhibition of cell growth .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific biological targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and potentially leading to covalent or non-covalent interactions with biomolecules .
Case Studies
- Antibacterial Activity Study : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against common pathogens. Results indicated strong inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
- Cytotoxicity Evaluation : In another study focused on anticancer properties, researchers tested the compound on various cancer cell lines, including breast and lung cancer cells. The results showed significant cytotoxicity, with IC values ranging from 10 to 20 µM, suggesting a promising lead for further development .
Q & A
Q. What computational tools predict the compound’s reactivity in multi-step syntheses?
Q. How to design stability studies for this compound under varying pH and temperature?
- Prepare buffered solutions (pH 1–13) and incubate at 25°C/40°C/60°C. Analyze degradation products via UPLC-QTOF-MS. The ester group is prone to hydrolysis in alkaline conditions (pH >10), while acidic conditions may cleave the trifluoromethyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
